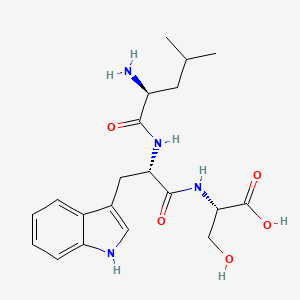![molecular formula C28H24N2 B14243571 Benzenamine, N,N'-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- CAS No. 210236-49-0](/img/structure/B14243571.png)
Benzenamine, N,N'-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N,N’-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- is an organic compound with a complex structure It contains aromatic rings and imine groups, making it a versatile molecule in various chemical reactions and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N’-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- typically involves the condensation of 2-methylbenzaldehyde with benzenamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the imine bonds. The reaction mixture is usually heated to promote the condensation process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N,N’-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N,N’-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Benzenamine, N,N’-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, 2-methyl-N,N-bis(2-methylphenyl)
- Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)
- Benzenamine, 4,4’-methylenebis
Uniqueness
Benzenamine, N,N’-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
210236-49-0 |
|---|---|
Molekularformel |
C28H24N2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
1,2-bis(2-methylphenyl)-N,N'-diphenylethane-1,2-diimine |
InChI |
InChI=1S/C28H24N2/c1-21-13-9-11-19-25(21)27(29-23-15-5-3-6-16-23)28(26-20-12-10-14-22(26)2)30-24-17-7-4-8-18-24/h3-20H,1-2H3 |
InChI-Schlüssel |
VJWTWYHVHQWUFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=NC2=CC=CC=C2)C(=NC3=CC=CC=C3)C4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


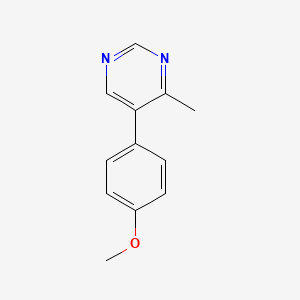
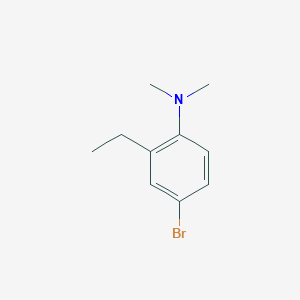
![1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine](/img/structure/B14243499.png)
![4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B14243507.png)
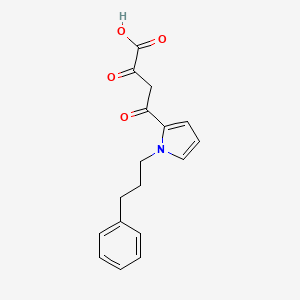
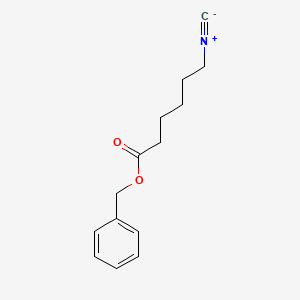
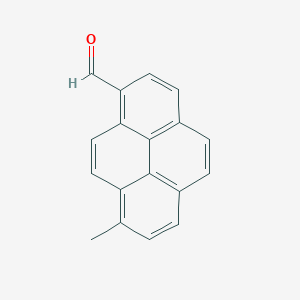

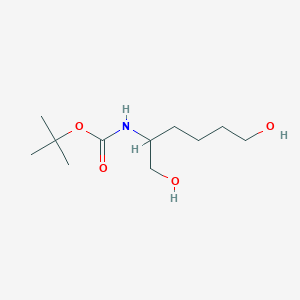
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)
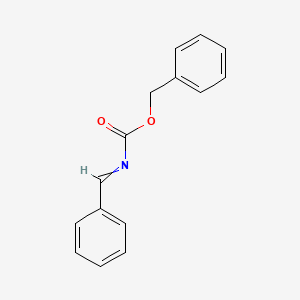
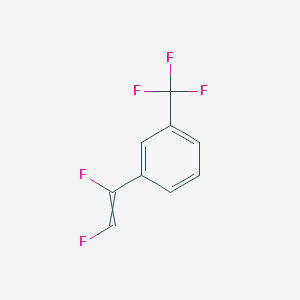
![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)
